N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-11-4-2-3-7-18(11)16(23)21(17(24)20-18)9-15(22)19-12-5-6-13-14(8-12)26-10-25-13/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQLGJJRKASSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide exhibit promising anticancer activities. For instance, derivatives have been studied for their ability to inhibit cancer cell proliferation in glucose-starved environments, suggesting a potential role in targeting metabolic vulnerabilities in tumors .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. Studies have shown that benzodioxole derivatives can modulate enzymatic activities by binding to active sites or allosteric sites on enzymes . The specific interactions and mechanisms remain an area of active investigation.
Biochemical Research
Cellular Mechanisms
Investigations into the cellular effects of this compound indicate that it may influence various cell signaling pathways and gene expression profiles. The unique chemical structure allows for interactions with multiple biomolecules, potentially affecting cellular metabolism and function .
Molecular Mechanism Studies
The molecular mechanism of action is not fully elucidated; however, it is hypothesized that the compound may exert its effects through binding interactions with proteins or nucleic acids. This opens avenues for further research into its biochemical pathways and therapeutic targets .
Industrial Applications
Pharmaceutical Development
Due to its unique chemical properties, this compound can serve as a building block in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for their potential in developing new drugs targeting various diseases .
Agrochemical Potential
There is growing interest in the application of such compounds in agrochemicals. The ability to modify biological pathways makes them candidates for developing new herbicides or pesticides that are more effective and environmentally friendly .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell growth under glucose deprivation conditions. |
| Study B | Enzyme Interaction | Identified potential binding sites on target enzymes leading to inhibition. |
| Study C | Cellular Effects | Showed modulation of signaling pathways related to apoptosis and cell survival. |
Comparison with Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide (CAS: 941970-28-1)
- Molecular Formula : C₁₉H₂₄N₄O₅
- Molecular Weight : 388.4 g/mol
- Key Differences: Replaces the 6-methyl group in the diazaspiro system with an 8-propyl substituent.
- Implications : The propyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility. The triaza system could modify binding affinity to enzymes like proteases or kinases.
N-(1,3-Benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide (CAS: 866589-99-3)
- Molecular Formula : C₂₉H₂₅N₃O₇
- Molecular Weight : 527.53 g/mol
- Key Differences: Substitutes the diazaspiro ring with a quinoline-4-one core bearing 6,7-dimethoxy and 4-methylbenzoyl groups.
- Implications : The extended aromatic system and methoxy groups may improve DNA/RNA binding but reduce metabolic stability compared to the spirocyclic structure of the target compound.
Anti-Exudative Acetamide Derivatives ()
- Examples: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides.
- Key Differences :
- Implications : The triazole’s hydrogen-bonding capacity and furan’s electron-rich structure may target inflammatory pathways distinct from the spirocyclic acetamide.
Physicochemical and Pharmacokinetic Properties
*LogP estimated using fragment-based methods.
Analysis :
- The target compound’s moderate LogP (~2.5) balances lipophilicity and solubility, favoring oral bioavailability.
- The 8-propyl analogue’s higher LogP (~3.1) may improve tissue penetration but require formulation adjustments for solubility.
- Quinoline derivatives (LogP ~3.8) risk poor aqueous solubility, limiting parenteral use.
Anti-Proliferative Analogues ()
- Example: 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b).
- Activity : Targets indazole-based kinases or apoptosis pathways.
- Comparison: The target compound’s spirocyclic system may offer greater metabolic stability than indazole derivatives, which rely on aryl-amino interactions for activity.
Anti-Exudative Activity ()
- Triazole-acetamides : Mechanistically distinct from the target compound, likely inhibiting cyclooxygenase (COX) or leukotriene pathways.
- Target Compound: No direct activity data provided, but the benzodioxol group is associated with COX-2 inhibition in related molecules.
Preparation Methods
Synthesis of the 1,3-Benzodioxol-5-ylamine Intermediate
The benzodioxole component is typically derived from catechol derivatives. A common approach involves:
-
Nitration of 3,4-Dihydroxybenzaldehyde :
Nitration at the 5-position using concentrated nitric acid in acetic anhydride yields 5-nitro-1,3-benzodioxole-4-carbaldehyde . Subsequent reduction with hydrogen gas (5 atm) over palladium-on-carbon in ethanol converts the nitro group to an amine, producing 5-amino-1,3-benzodioxole-4-carbaldehyde . -
Reductive Amination :
The aldehyde group undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C to yield 1,3-benzodioxol-5-ylamine . This step achieves a 78–82% yield with >95% purity after recrystallization from ethyl acetate.
Key Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0°C, 2 h | 85 | 90 |
| Reduction | H₂ (5 atm), Pd/C (10%), EtOH, 25°C, 6 h | 91 | 94 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 0–5°C, 12 h | 78 | 95 |
Construction of the 6-Methyl-1,3-Diazaspiro[4.5]Decane-2,4-Dione Core
The spirocyclic diazaspirodecane system is synthesized via a multi-step sequence:
-
Strecker Synthesis of Cyclohexanone Cyanomethylamine :
Cyclohexanone reacts with ammonium carbonate and potassium cyanide in aqueous ethanol (pH 8–9) to form 1-aminocyclohexane-1-carbonitrile . This intermediate is hydrolyzed with 6 M HCl under reflux (24 h) to yield 1-aminocyclohexane-1-carboxylic acid. -
Cyclization to Spirodioxolane :
The carboxylic acid is treated with ethylenediamine in 4 N HCl at 100°C for 18 h, inducing cyclization to 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione . The reaction proceeds via intramolecular nucleophilic attack, forming the spiro junction.
Optimization Insights :
-
Solvent : Dioxane improves cyclization efficiency compared to THF or DMF .
-
Catalyst : Adding p-toluenesulfonic acid (0.1 eq) reduces reaction time to 12 h .
Acetamide Linker Installation
The acetamide bridge is introduced through alkylation of the diazaspirodecane nitrogen:
-
Chloroacetylation :
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction at −10°C minimizes diacylation byproducts, yielding 3-(chloroacetyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione . -
Nucleophilic Displacement :
The chloroacetyl intermediate undergoes displacement with 1,3-benzodioxol-5-ylamine in acetonitrile at 60°C for 8 h. Tetrabutylammonium iodide (TBAI) catalyzes the reaction, achieving 68–72% yield .
Comparative Analysis of Bases :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | −10 | 65 |
| DIPEA | THF | 0 | 58 |
| DBU | Acetonitrile | 25 | 71 |
Final Coupling and Purification
The crude product is purified via:
-
Crystallization : Dissolution in hot ethanol (70°C) followed by slow cooling to 4°C yields crystalline N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide with 98% purity .
-
Chromatography : Silica gel chromatography (ethyl acetate:hexane, 3:7) resolves residual diazaspirodecane impurities .
Challenges and Alternative Routes
-
Spiro Junction Instability :
The diazaspirodecane core is prone to ring-opening under strongly acidic or basic conditions. Using mild buffers (pH 6–7) during workup preserves integrity . -
Alternative Cyclization Methods :
Microwave-assisted synthesis (150°C, 30 min) reduces cyclization time from 18 h to 30 min but requires specialized equipment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide, and what analytical techniques validate its purity?
- Methodology :
- Synthesis : Use multi-step organic reactions, including cyclization of the spiro[4.5]decane core and coupling with the benzodioxol-5-yl moiety via acetamide linkage. Optimize reaction conditions (e.g., solvent, temperature, catalysts) using statistical Design of Experiments (DoE) to maximize yield .
- Validation : Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Structural integrity is verified by H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. How do researchers determine the solubility and stability of this compound under various experimental conditions?
- Methodology :
- Solubility : Use shake-flask or dynamic light scattering (DLS) methods in solvents (e.g., DMSO, PBS) at physiological pH. Measure via UV-Vis spectroscopy or HPLC .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS. Evaluate photostability under UV/visible light exposure .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s spirocyclic and benzodioxole moieties?
- Methodology :
- Spirocyclic Core : Use H NMR to identify methyl groups at position 6 and confirm spiro ring geometry via NOESY correlations.
- Benzodioxole Moiety : Detect aromatic protons and oxygenated methylene groups via C DEPT NMR. Validate via X-ray crystallography for absolute configuration .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological or metabolic targets, and how does this guide experimental validation?
- Methodology :
- In Silico Studies : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like GABA receptors or cytochrome P450 enzymes. Use molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding stability .
- Validation : Compare predictions with in vitro enzyme inhibition assays (e.g., fluorogenic substrates) or cellular uptake studies using fluorescent probes .
Q. What experimental strategies address contradictions in biological activity data across different assays (e.g., cell-based vs. enzymatic studies)?
- Methodology :
- Assay Optimization : Standardize protocols (e.g., ATP levels, serum concentration) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solubility, membrane permeability) .
Q. How does the spirocyclic system influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?
- Methodology :
- PK Studies : Conduct in vivo rodent studies with LC-MS/MS quantification of plasma/tissue concentrations. Calculate AUC, , and clearance rates.
- Metabolic Engineering : Introduce deuterium at labile positions or replace the spirocyclic methyl group with trifluoromethyl to block CYP450 oxidation .
Q. What role do advanced separation technologies (e.g., chiral chromatography) play in resolving stereoisomers of this compound?
- Methodology :
- Chiral Resolution : Use polysaccharide-based chiral columns (Chiralpak AD-H) with heptane/ethanol gradients. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
